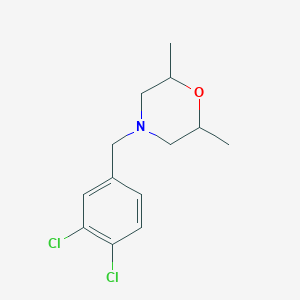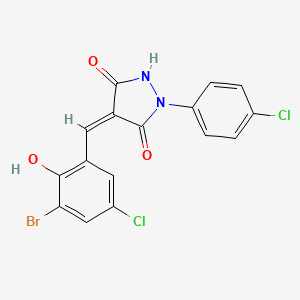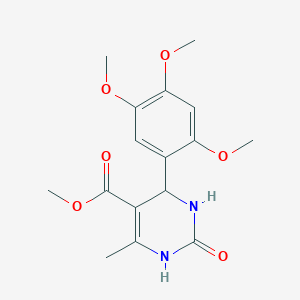
(4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine, also known as MPOBA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPOBA is a member of the class of compounds known as arylalkylamines, which are known to have a wide range of biological activities.
作用機序
(4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine acts as a selective and potent agonist for TAAR1, which is a G protein-coupled receptor that is expressed in the brain. Activation of TAAR1 by this compound leads to the inhibition of dopamine uptake and the release of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity in mice and to induce hypothermia in rats. It has also been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain.
実験室実験の利点と制限
One advantage of using (4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine in lab experiments is its selectivity for TAAR1, which allows for the study of the specific effects of TAAR1 activation. However, one limitation is that this compound is a relatively new compound and its long-term effects are not yet fully understood.
将来の方向性
Future research on (4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine could focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies could be conducted to investigate the long-term effects of this compound on the brain and its potential for addiction and abuse.
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for TAAR1 makes it a valuable tool for studying the specific effects of TAAR1 activation. Future research on this compound could lead to new treatments for neurological disorders and a better understanding of the long-term effects of TAAR1 activation.
合成法
The synthesis of (4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine involves the reaction of 4-methoxy-3-biphenylcarbaldehyde with 4-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
(4-methoxy-3-biphenylyl)(4-pyridinylmethyl)amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective and potent agonist for the trace amine-associated receptor 1 (TAAR1), a receptor that is expressed in the brain and is involved in the regulation of neurotransmitter release.
特性
IUPAC Name |
2-methoxy-5-phenyl-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-22-19-8-7-17(16-5-3-2-4-6-16)13-18(19)21-14-15-9-11-20-12-10-15/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMNMWILIWCQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![N-(2,5-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5136228.png)
![5-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5136234.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136244.png)
![3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5136248.png)

![N-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5136262.png)
![4-chloro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B5136270.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)
![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)


